2-bromo-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzamide
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Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “2-bromo-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzamide”, compounds with similar structures have been synthesized. For instance, imidazole-containing compounds have been synthesized using glyoxal and ammonia . Additionally, 2-Bromoethylamine hydrobromide has been used as a reactant to synthesize thiazolines and thiazines via tandem S-alkylation-cyclodeamination of thioamides/haloamines .Scientific Research Applications
Intermolecular Interactions and Structural Analysis :
- The compound, along with similar antipyrine derivatives, has been analyzed for its X-ray structure, Hirshfeld surface analysis, and Density Functional Theory (DFT) calculations. These studies reveal significant insights into the intermolecular interactions, particularly hydrogen bonds and π-interactions, contributing to the stabilization of the compound's molecular structure (Saeed et al., 2020).
Synthesis and Characterization :
- Research focusing on the synthesis and characterization of novel derivatives related to the compound, including pyrazolin-N-thioamides and thiazoles, highlights the compound's potential for forming a range of structurally diverse molecules with varied applications (Kariuki et al., 2022).
Antibacterial and Antiproliferative Activities :
- Some studies explore the antibacterial and antiproliferative properties of similar compounds. For instance, analogs of benzothiazolyl substituted pyrazol-5-ones show promising activity against bacterial strains like Staphylococcus aureus, suggesting potential applications in developing new antibacterial agents (Palkar et al., 2017).
- Another study found that N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, structurally similar to the compound , exhibit antiproliferative activity and affect cellular processes like autophagy, indicating potential in cancer research (Ai et al., 2017).
Synthesis of Heterocyclic Compounds :
- The compound's structural framework is conducive to the synthesis of a variety of heterocyclic compounds. For example, research on the synthesis of thiazole and thiazoline derivatives highlights its role in creating new molecules with potential medicinal applications (Lynch et al., 2006).
Metal Complex Formation and Catalytic Applications :
- The compound has been used to form metal complexes, such as with ruthenium and nickel, showcasing its potential in catalysis and material science applications (Omondi et al., 2018; Nyamato et al., 2016).
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s worth noting that similar compounds have been reported to exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
For instance, indole derivatives have been found to interact with various biochemical pathways, leading to a broad spectrum of biological activities .
Pharmacokinetics
It’s worth noting that similar compounds, such as imidazole derivatives, are known to be highly soluble in water and other polar solvents, which could potentially impact their bioavailability .
Result of Action
Similar compounds have been reported to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It’s worth noting that the efficacy and stability of similar compounds can be influenced by various environmental factors, such as temperature, ph, and the presence of other substances .
properties
IUPAC Name |
2-bromo-N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN4OS/c1-11-9-12(2)22(21-11)17-20-13(10-24-17)7-8-19-16(23)14-5-3-4-6-15(14)18/h3-6,9-10H,7-8H2,1-2H3,(H,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLIQMVCHKRJSY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)C3=CC=CC=C3Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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